双(2,2,6,6-四甲基-3,5-庚二酮)钡三甘醇二甲醚加合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

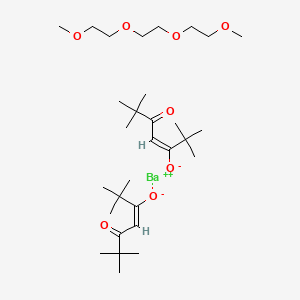

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a metal-organic compound that has garnered interest in various scientific fields due to its unique properties. This compound is often used as a precursor in the synthesis of high-temperature superconductors and other advanced materials. Its structure consists of a barium ion coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedionato ligands and a triglyme molecule, which enhances its solubility and stability.

科学研究应用

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of high-temperature superconductors and other advanced materials.

Biology: Employed in the study of metal-organic frameworks and their interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and imaging agents.

作用机制

- Ba(TMHD)₂ acts as a precursor in the metal–organic chemical vapor deposition (MOCVD) process for preparing high-temperature superconductor YBa₂Cu₃O₇−δ (YBCO) films .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Action Environment

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of barium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as toluene or hexane. The resulting product is then purified through recrystallization or sublimation to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of metal-organic chemical vapor deposition (MOCVD) is also common in the production of thin films for electronic applications .

化学反应分析

Types of Reactions

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield barium metal.

Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include barium oxide, barium metal, and various substituted barium complexes. These products have applications in different fields, including materials science and catalysis .

相似化合物的比较

Similar Compounds

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in similar applications but with different metal ions.

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium: Another similar compound with strontium instead of barium.

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II): Used in the production of lead-based materials

Uniqueness

What sets barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate apart from these similar compounds is its enhanced stability and solubility due to the presence of the triglyme molecule. This makes it particularly useful in applications requiring high-purity and stable barium sources .

生物活性

Barium(2+), or Ba²⁺, is a divalent alkaline earth metal ion that plays significant roles in various chemical and biological processes. The compound under consideration, barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate , is a complex organic molecule that incorporates barium ions within its structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique functional groups and molecular architecture. It features multiple ether linkages and a ketone functional group, contributing to its potential applications in various fields.

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C32H60BaO9 |

| Molecular Weight | 726.13 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 103 °C |

| CAS Number | 136629-60-2 |

Barium ions are known to interact with various biological systems, primarily through their effects on ion channels and cellular signaling pathways. The specific biological activity of the compound involving barium(2+) is not extensively documented; however, it is suggested that the tetraglyme component may act as a chelating agent, potentially influencing the bioavailability of barium in biological contexts .

Potential Applications

Study 1: Synthesis and Characterization

Research primarily focuses on the synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct . Techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy have been employed to characterize this compound .

Study 2: Interaction Studies

Studies on the interactions of barium(2+) with other compounds reveal its potential to form complexes with various ligands. For instance, interaction with organic ligands can enhance solubility and stability, which is critical for applications in catalysis and materials science.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound involving barium(2+), it is essential to compare it with other barium compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Barium Hydroxide | Ba(OH)₂ | Soluble in water; strong base |

| Barium Sulfate | BaSO₄ | Highly insoluble; used in medical imaging |

| Barium Carbonate | BaCO₃ | Precipitates easily; used in ceramics |

| Strontium(2+) Compounds | Sr²⁺ | Similar reactivity; lower toxicity |

| Calcium(2+) Compounds | Ca²⁺ | Essential for biological functions; less reactive |

The uniqueness of the compound involving barium(2+) lies in its complex organic structure, which sets it apart from simpler inorganic barium salts.

属性

IUPAC Name |

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.C8H18O4.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNLOLOFSZXOQX-COYDWXKQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOC.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。